molecular formula C50H84N2O8 B15348508 1,4-Butanediylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) bis(9-octadecenoate) CAS No. 94107-48-9

1,4-Butanediylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) bis(9-octadecenoate)

Cat. No.: B15348508
CAS No.: 94107-48-9
M. Wt: 841.2 g/mol
InChI Key: GYBGRMDDKBRFQS-XPWSMXQVSA-N
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Description

1,4-Butanediylbis[[4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl]methylene]bis(9-octadecenoate) is a complex organic compound with a molecular formula of C50H88N2O8[_{{{CITATION{{{1{CAS 94107-48-9 1,4-Butanediylbis [ [4,5-dihydro-4- (hydroxymethyl ...](https://www.bocsci.com/1-4-butanediylbis-4-5-dihydro-4-hydroxymethyl-oxazole-2-4-diyl-cas-94107-48-9-item-250352.html). This compound is known for its unique structure and versatile applications in various fields such as chemistry, biology, medicine, and industry[{{{CITATION{{{_2{1,4-Butanediylbis[4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl ....

Preparation Methods

Synthetic Routes and Reaction Conditions: 2{1,4-Butanediylbis[[4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl ...](https://lipids.alfa-chemistry.com/product/butanediylbis-dihydro-hydroxymethyl-cas-94107-48-9-522466.html). The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity[{{{CITATION{{{_2{1,4-Butanediylbis[4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl ....

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for continuous processing[_{{{CITATION{{{1{CAS 94107-48-9 1,4-Butanediylbis [ [4,5-dihydro-4- (hydroxymethyl ...](https://www.bocsci.com/1-4-butanediylbis-4-5-dihydro-4-hydroxymethyl-oxazole-2-4-diyl-cas-94107-48-9-item-250352.html). Advanced purification techniques such as chromatography and recrystallization are employed to achieve the desired quality[{{{CITATION{{{_1{CAS 94107-48-9 1,4-Butanediylbis [ 4,5-dihydro-4- (hydroxymethyl ....

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_2{1,4-Butanediylbis[4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl ....

Common Reagents and Conditions:

  • Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: Commonly achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Reactions often require nucleophiles or electrophiles, depending on the specific substitution process.

Major Products Formed:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of other complex molecules.

  • Biology: Employed in studies related to cell membrane structure and function.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: Utilized in the production of cosmetics, food additives, and other commercial products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, while its anti-inflammatory effects could be due to the inhibition of certain enzymes involved in the inflammatory response.

Comparison with Similar Compounds

When compared to similar compounds, 1,4-Butanediylbis[[4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl]methylene]bis(9-octadecenoate) stands out due to its unique structure and multifaceted applications[_{{{CITATION{{{_2{1,4-Butanediylbis[4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl .... Similar compounds include other oxazole derivatives and long-chain fatty acid esters, each with their own distinct properties and uses.

Properties

CAS No.

94107-48-9

Molecular Formula

C50H84N2O8

Molecular Weight

841.2 g/mol

IUPAC Name

[4-(hydroxymethyl)-6-[4-[4-(hydroxymethyl)-6-[(E)-octadec-9-enoyl]oxy-2-oxa-5-azabicyclo[2.1.1]hex-1(5)-en-6-yl]butyl]-2-oxa-5-azabicyclo[2.1.1]hex-1(5)-en-6-yl] (E)-octadec-9-enoate

InChI

InChI=1S/C50H84N2O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-43(55)59-49(45-51-47(49,39-53)41-57-45)37-33-34-38-50(46-52-48(50,40-54)42-58-46)60-44(56)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,53-54H,3-16,21-42H2,1-2H3/b19-17+,20-18+

InChI Key

GYBGRMDDKBRFQS-XPWSMXQVSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC1(C2(N=C1OC2)CO)CCCCC3(C4(N=C3OC4)CO)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1(C2=NC1(CO2)CO)CCCCC3(C4=NC3(CO4)CO)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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